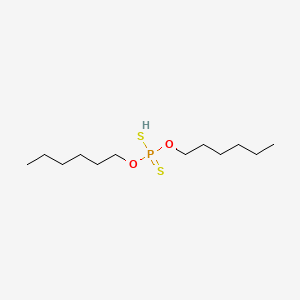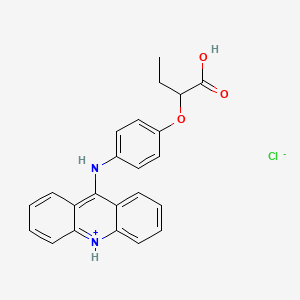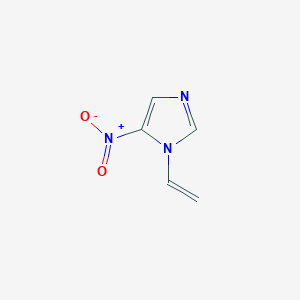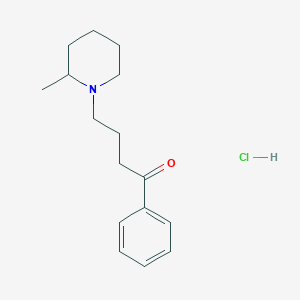
4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one–hydrogen chloride (1/1) is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring substituted with a methyl group and a phenylbutanone moiety. The hydrogen chloride (1/1) indicates that the compound is in its hydrochloride salt form, which is often used to enhance the solubility and stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one typically involves the reaction of 2-methylpiperidine with 1-phenylbutan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one–hydrogen chloride (1/1) involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. The final product is purified using techniques such as crystallization, filtration, and drying to obtain the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions
4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted piperidine derivatives.
科学研究应用
4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one–hydrogen chloride (1/1) has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical products.
作用机制
The mechanism of action of 4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2-Methylpiperidin-1-yl)butyl benzoate–hydrogen chloride (1/1)
- 3-(2-Methylpiperidin-1-yl)propyl (4-butoxyphenyl)acetate–hydrogen chloride (1/1)
Uniqueness
4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one–hydrogen chloride (1/1) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a phenylbutanone moiety makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
51167-86-3 |
|---|---|
分子式 |
C16H24ClNO |
分子量 |
281.82 g/mol |
IUPAC 名称 |
4-(2-methylpiperidin-1-yl)-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO.ClH/c1-14-8-5-6-12-17(14)13-7-11-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H |
InChI 键 |
KIFAGHRXQUQMRU-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCC(=O)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


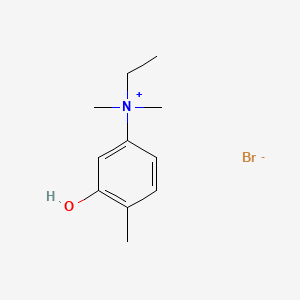


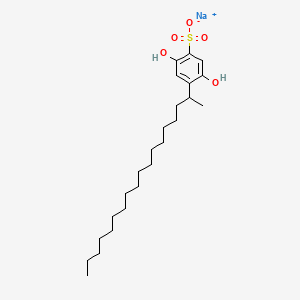
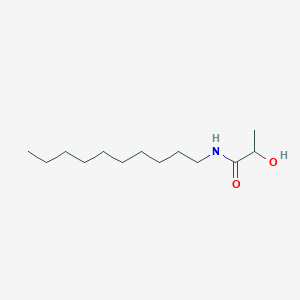
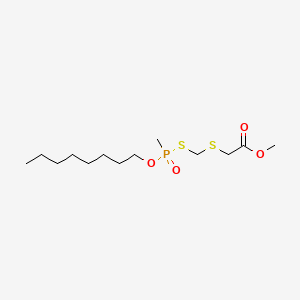
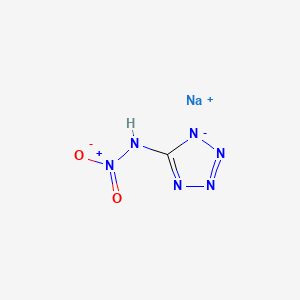
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)

